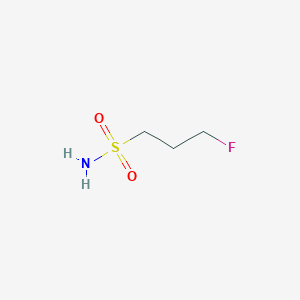

3-Fluoropropane-1-sulfonamide

概要

説明

3-Fluoropropane-1-sulfonamide is an organic compound with the molecular formula C3H8FNO2S It is a fluorinated sulfonamide, which means it contains a fluorine atom attached to a propane backbone and a sulfonamide group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoropropane-1-sulfonamide typically involves the fluorination of propanesulfonamide. One common method is the reaction of propanesulfonamide with a fluorinating agent such as Selectfluor or xenon difluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities.

化学反応の分析

N-Alkylation Reactions

3-Fluoropropane-1-sulfonamide undergoes N-alkylation with alcohols under transition-metal catalysis. Key methodologies include:

Table 1: Alkylation Methods for this compound

-

Mechanism : These reactions typically follow a borrowing hydrogen pathway, where the catalyst dehydrogenates the alcohol to form a carbonyl intermediate, which reacts with the sulfonamide before being reduced back .

-

Scope : Benzylic and primary aliphatic alcohols are effective alkylating agents, while secondary alcohols show lower reactivity .

N-Arylation Reactions

Palladium and copper catalysts enable N-arylation with aryl halides or boronic acids:

Table 2: Arylation Methods for this compound

-

Key Example : The Pd-catalyzed coupling with aryl bromides avoids genotoxic byproducts common in traditional sulfonamide syntheses .

-

Ligand-Free Conditions : Copper-mediated reactions in water achieve high yields with minimal environmental impact .

Three-Component Coupling Reactions

This compound participates in multicomponent reactions to form complex amines:

Table 3: Three-Component Reactions Involving this compound

-

Enantioselectivity : Palladium complexes with chiral ligands achieve enantiomeric excess (ee) up to 95% in α-arylamine synthesis .

Methylation and Functional Group Tolerance

Selective N-methylation is achieved using methanol as a methyl source:

-

Catalyst : Ru(II) or Ir(III) complexes (e.g., [(p-cymene)Ru(2,2'-bpyO)(H₂O)]) enable methylation at 100°C with K₂CO₃ .

-

Yields : 85–94% for primary sulfonamides; tolerates nitro, cyano, and vinyl groups .

Halogen Bonding-Mediated Reactions

This compound engages in halogen bonding (XB) to facilitate Csp³–H amination:

-

XB Donors : Iodine- or bromine-containing reagents activate inert C–H bonds.

-

Application : Synthesizes pyrrolidine derivatives directly from alkanes .

Petasis Reaction

In a catalyst-free Petasis reaction , this compound reacts with glyoxylic acid and boronic acids to yield α-amino acid derivatives:

科学的研究の応用

Medicinal Chemistry

3-Fluoropropane-1-sulfonamide is primarily recognized for its antibacterial properties . It functions by inhibiting the enzyme dihydropteroate synthetase , which is essential for bacterial folic acid synthesis. This inhibition leads to reduced bacterial DNA synthesis, producing bacteriostatic effects against various bacterial strains .

Case Study: Antibacterial Efficacy

Research has demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies showed that it effectively inhibited Escherichia coli and Staphylococcus aureus, suggesting its potential as a candidate for antibiotic development .

Biological Studies

In biological research, this compound serves as a probe to investigate the role of sulfonamide groups in various biological systems. Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways and cellular processes.

Cellular Effects

The compound influences cell function by altering:

- Gene expression related to cell growth and differentiation.

- Cell signaling pathways , potentially leading to apoptosis in rapidly dividing cells due to disrupted nucleotide synthesis .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials that require fluorinated components. Its unique properties enable the development of advanced materials with specific functionalities.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including:

作用機序

The mechanism by which 3-fluoropropane-1-sulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound's binding affinity and selectivity.

類似化合物との比較

3,3,3-Trifluoropropane-1-sulfonamide

2-Fluoropropane-1-sulfonamide

4-Fluoropropane-1-sulfonamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

3-Fluoropropane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide functional group (). They have been widely studied for their antibacterial properties, acting primarily as inhibitors of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA) . This inhibition leads to the disruption of DNA synthesis in bacteria, making sulfonamides effective as bacteriostatic agents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is thought to involve competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition is similar to that observed with traditional sulfonamides .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses cytotoxic effects against human cancer cell lines. The compound's efficacy was evaluated using MTT assays, which measure cell viability. For instance, one study reported significant cytotoxicity at concentrations ranging from 50 μM to 300 μM against HepG2 liver cancer cells .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 50 | 80 |

| 100 | 60 |

| 200 | 30 |

| 300 | 10 |

This data suggests a dose-dependent response where higher concentrations lead to increased cytotoxicity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Folate Synthesis : By mimicking PABA, it interferes with folate metabolism in bacteria, leading to impaired DNA synthesis .

- Cytotoxic Effects : The compound induces apoptosis in cancer cells through mechanisms that may involve oxidative stress and mitochondrial dysfunction .

- Metabolic Stability : Research on related sulfonamide compounds indicates that modifications like fluorination can enhance metabolic stability, potentially prolonging the compound's action in biological systems .

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various sulfonamide derivatives found that this compound displayed promising activity against Mycobacterium tuberculosis (M. tb.), a significant pathogen responsible for tuberculosis . The compound's lipophilicity, influenced by the fluorine atom, likely enhances its membrane permeability and overall effectiveness.

Case Study: Cancer Therapeutics

In another investigation, researchers explored the use of this compound as a potential treatment for hyperproliferative diseases such as cancer. The compound was found to inhibit B-Raf kinase, an important target in cancer therapy, suggesting its utility in treating specific cancers associated with B-Raf mutations .

特性

IUPAC Name |

3-fluoropropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWLBHMNJWOAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307012 | |

| Record name | 3-Fluoro-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033906-62-5 | |

| Record name | 3-Fluoro-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033906-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes this p-toluenesulfonate salt containing 3-Fluoropropane-1-sulfonamide potentially advantageous for drug development?

A1: The research paper highlights several potential benefits of this specific p-toluenesulfonate salt, which incorporates this compound within a larger molecule. These advantages stem from the salt's improved physicochemical properties and include: []

Q2: What is the role of this compound within the larger molecule?

A2: While the paper focuses on the overall p-toluenesulfonate salt, it specifically mentions N-{3-[3-(9H-purine-6-group)pyridine-2-group amino]-4-chlorine-2-fluorophenyl}-3-fluoropropane-1-sulfonamide as the active compound. This suggests that this compound is a crucial structural element within this complex molecule, likely contributing to its interaction with the targeted kinase. Further research is needed to fully elucidate the specific role of this compound and its contribution to the overall activity of the compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。